molecular formula C18H16O7 B14331904 1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate CAS No. 110187-39-8

1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate

Cat. No.: B14331904
CAS No.: 110187-39-8
M. Wt: 344.3 g/mol
InChI Key: FIAZVGIUSKVRLW-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is a synthetic organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate can be synthesized through several methods. One common approach involves the condensation of salicylic acid or its derivatives with phenol derivatives . Another method includes the reaction of aryl aldehydes with phenol derivatives . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized xanthone derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups and an acetate group enhances its solubility and reactivity compared to other xanthone derivatives .

Properties

CAS No.

110187-39-8

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

(1,2,4-trimethoxy-9-oxoxanthen-3-yl) acetate

InChI

InChI=1S/C18H16O7/c1-9(19)24-18-16(22-3)14(21-2)12-13(20)10-7-5-6-8-11(10)25-15(12)17(18)23-4/h5-8H,1-4H3

InChI Key

FIAZVGIUSKVRLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C(=C1OC)OC)C(=O)C3=CC=CC=C3O2)OC

Origin of Product

United States

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